N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide
Description
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with hydroxy and nitro groups, as well as a phenyl ring with an isopropyl group.
Properties
IUPAC Name |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-13(2)15-7-9-16(10-8-15)20(25-23(28)14(3)4)18-12-19(26(29)30)17-6-5-11-24-21(17)22(18)27/h5-14,20,27H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHTXSKBEMIRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-])NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide typically involves multi-step organic reactions. The initial step often includes the nitration of quinoline to introduce the nitro group, followed by hydrolysis to add the hydroxy group. Subsequent steps involve the formation of the amide bond through reactions with appropriate amines and carboxylic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydrolysis processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amino-substituted quinolines, and various substituted quinoline derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in binding to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline core structure but lacks the nitro and phenyl substituents.
5-Nitroquinoline: Contains the nitro group but lacks the hydroxy and phenyl substituents.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-[(8-Hydroxy-5-nitroquinolin-7-YL)[4-(propan-2-YL)phenyl]methyl]-2-methylpropanamide is unique due to its specific combination of hydroxy, nitro, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
